molecular formula C27H20O6 B11081108 2-Oxo-2-(2-oxo-2-phenylethoxy)-1,1-diphenylethyl furan-2-carboxylate

2-Oxo-2-(2-oxo-2-phenylethoxy)-1,1-diphenylethyl furan-2-carboxylate

Cat. No.: B11081108
M. Wt: 440.4 g/mol
InChI Key: ZTYWLYDKGJJVDY-UHFFFAOYSA-N
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Description

2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.

    Aldol Condensation: The reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which can be further dehydrated to form an α,β-unsaturated ketone.

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE: shares structural similarities with other furoate esters and phenyl-substituted compounds.

Uniqueness

  • The unique combination of phenyl groups and the furoate moiety in 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE distinguishes it from other compounds, potentially leading to distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

(2-oxo-2-phenacyloxy-1,1-diphenylethyl) furan-2-carboxylate

InChI

InChI=1S/C27H20O6/c28-23(20-11-4-1-5-12-20)19-32-26(30)27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)33-25(29)24-17-10-18-31-24/h1-18H,19H2

InChI Key

ZTYWLYDKGJJVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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